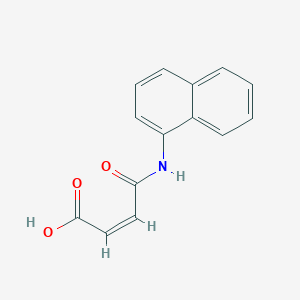

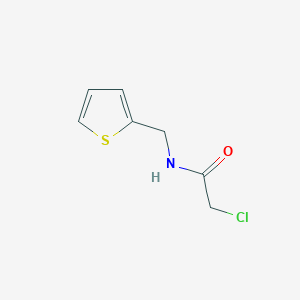

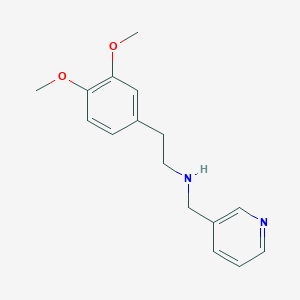

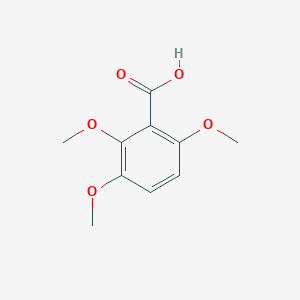

![molecular formula C20H22N2 B1348228 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole CAS No. 157056-89-8](/img/structure/B1348228.png)

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole" is a derivative of the pyrazinocarbazole family, a group of heterocyclic compounds that have been the subject of various synthetic and reaction studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazinocarbazole compounds involves multiple steps, including cyclocondensation, electrophilic substitution, and cyclization reactions. For instance, a method for synthesizing hexahydro-pyrido[3,2,1-jk]carbazoles starts with the reduction of 4a-methyl-2,3,3,4a-tetrahydro-1H-carbazole, followed by cyclocondensation with diethyl malonate, leading to various hexahydro derivatives . Additionally, the synthesis of hexahydro[1,4]diazocino[7,8,1-jk]carbazoles from 3-ethylhexahydropyrazino[3,2,1-jk]carbazole has been reported, showcasing the versatility of the pyrazinocarbazole scaffold .

Molecular Structure Analysis

The molecular structure of pyrazinocarbazole derivatives is characterized by the presence of a pyrazole ring fused to a carbazole moiety. The electronic polarization of the vinylogous amide portion in these compounds indicates a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom of the cyclohexylamine portion . This polarization can influence the reactivity and interactions of the molecules.

Chemical Reactions Analysis

Pyrazinocarbazole derivatives undergo various chemical reactions, including regioselective electrophilic substitution, which can lead to chlorination, nitration, or hydroxylation at specific positions on the ring system . These reactions are crucial for further functionalization of the core structure. Additionally, the exchange of halogen groups with azides or amines has been demonstrated, allowing for the introduction of different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinocarbazole derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as seen in some derivatives, can affect the compound's melting point, solubility, and crystal structure . The electronic polarization mentioned earlier also plays a role in the compound's reactivity and its interactions with other molecules.

科学的研究の応用

Pyrazoline Derivatives: Therapeutic Applications

Pyrazolines, including structures similar to 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, are renowned for their diverse pharmacological effects. These include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additional pharmacological effects encompass cannabinoid CB1 receptor antagonism, antiepileptic, antitrypanosomal, antiviral activity, MAO-inhibitory, antinociceptive activity, insecticidal, hypotensive, nitric oxide synthase inhibition, antioxidant, steroidal, antidiabetic properties, ACAT inhibition, and modulation of urotensin II and somatostatin-5 receptors, TGF-β signal transduction, and neurocytotoxicity inhibitors activities (Shaaban, Mayhoub, & Farag, 2012). The synthesis methodologies and the diverse biological activities highlight the potential of pyrazoline derivatives in various therapeutic applications.

Carbazole Derivatives: Synthesis and Antioxidant Activities

Carbazole derivatives, akin to the structure of 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole, have been synthesized and evaluated for their antioxidant activities. The key synthetic approach involves an allene-mediated electrocyclic reaction for constructing a highly substituted carbazole ring. Antioxidant activities of these carbazole alkaloids and related compounds were assessed using DPPH, ABTS+ radical scavenging assays, and copper-reducing power, demonstrating the importance of the phenolic carbazole core in antioxidant activity. These findings suggest the potential utility of such compounds in designing novel antioxidants (Hieda, 2017).

特性

IUPAC Name |

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18/h9-14H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKYKWKKBBAXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4C=CN=C5C4=C3CCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347787 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

CAS RN |

157056-89-8 |

Source

|

| Record name | 8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。